molecular formula C12H19ClN2O3S B1520964 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride CAS No. 1170451-53-2

4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1520964
CAS No.: 1170451-53-2
M. Wt: 306.81 g/mol
InChI Key: UOYJANRFJOBAME-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride (CAS: 1170451-53-2) is a sulfonamide derivative characterized by a benzylamine group substituted with an oxolane (tetrahydrofuran) ring at the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₉ClN₂O₃S, with a molecular weight of 306.81 g/mol . The compound’s structure combines a sulfonamide backbone—a common pharmacophore in enzyme inhibitors and antimicrobial agents—with a cyclic ether (oxolane) moiety, which may enhance solubility and modulate pharmacokinetic properties. Limited commercial availability (currently out of stock) suggests its primary use in research settings .

Properties

IUPAC Name

4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11;/h3-6,11,14H,1-2,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYJANRFJOBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Halogenated Benzenesulfonamide Intermediates

A key approach to preparing sulfonamide derivatives involves reacting halogenated benzenesulfonamides with nucleophiles under controlled conditions.

  • For example, p-chlorobenzenesulfonamide can be reacted with hydrazine hydrate at elevated temperature (120–125 °C) and pressure (0.8–1.2 MPa) to yield hydrazinobenzenesulfonamide hydrochloride with high purity and yield.
  • This method uses a molar ratio of 1:8 to 1:15 (p-chlorobenzenesulfonamide to hydrazine hydrate) and hydrazine hydrate concentrations of 50–80 wt% to optimize yield and cost-effectiveness.
  • Although this reaction is specific for hydrazine substitution, it exemplifies the use of high-temperature, high-pressure nucleophilic substitution for sulfonamide derivatives.

N-Substitution with Oxolane-2-ylmethyl Group

  • The introduction of the oxolane (tetrahydrofuran) methyl group onto the sulfonamide nitrogen can be achieved by alkylation reactions using oxolane-2-ylmethyl halides or derivatives.
  • The reaction conditions typically involve nucleophilic substitution under basic or neutral conditions to attach the oxolane methyl moiety to the nitrogen atom of the sulfonamide.

Aminomethyl Group Introduction

  • The aminomethyl group at the para position on the benzene ring can be introduced via reduction of a corresponding nitrile or nitro precursor or by substitution of a halomethyl intermediate.
  • Reductive amination or nucleophilic substitution reactions are common methods to install the aminomethyl functionality.

Example Synthetic Route (Hypothetical Based on Related Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonation Chlorosulfonic acid with aromatic amine Formation of benzenesulfonyl chloride
2 Aminomethyl introduction Reaction with formaldehyde and ammonia or equivalents Para-aminomethyl substitution
3 N-Alkylation Reaction with oxolane-2-ylmethyl halide under basic conditions N-substituted sulfonamide with oxolane
4 Hydrochloride salt formation Treatment with HCl in suitable solvent Formation of hydrochloride salt

Detailed Research Findings and Data

Reaction Conditions Impact

  • High temperature and pressure conditions favor nucleophilic substitution on halogenated sulfonamides, enhancing yield and purity.
  • Molar ratios of reagents and solvent concentrations critically influence reaction completeness and side product formation.
  • Use of protective groups or selective reaction conditions can prevent undesired side reactions, especially when multiple reactive sites exist.

Purification and Yield

  • Crystallization from suitable solvents, activated charcoal treatment, and filtration are employed to purify the sulfonamide derivatives.
  • Yields typically range from moderate to high (50–80%) depending on reaction optimization.
  • Column chromatography is used for further purification when necessary.

Comparative Table of Reaction Parameters from Related Sulfonamide Syntheses

Parameter Typical Range/Value Notes
Reaction temperature 120–125 °C For nucleophilic substitution under pressure
Reaction pressure 0.8–1.2 MPa Autoclave conditions for substitution
Molar ratio (substrate:nucleophile) 1:8 to 1:15 Excess nucleophile to drive reaction
Hydrazine hydrate concentration 50–80 wt% For hydrazine substitution
Reaction time 3–6 hours (varies by step) Longer reflux for complete conversion
Purification methods Crystallization, filtration, chromatography Ensures high purity
Typical yield 54–74% (related compounds) Dependent on substrate and conditions

Scientific Research Applications

Biochemical Applications

  • Proteomics Research :
    • The compound is utilized in proteomics for studying protein interactions and functions. It acts as a biochemical tool for the identification and characterization of proteins involved in various biological processes .
  • Enzyme Inhibition :
    • Sulfonamides are recognized for their ability to inhibit specific enzymes. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain methyltransferases, which are crucial in cellular processes such as gene expression and DNA repair .
  • Antiviral Activity :
    • There is emerging evidence supporting the potential of this compound in antiviral applications, particularly against SARS-CoV nsp14, where it has shown promising inhibitory activity .

Synthesis and Derivatives

The synthesis of 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of specific amines with sulfonyl chlorides under controlled conditions. This method allows for the introduction of various functional groups that can enhance the compound's biological activity.

Synthesis Overview

StepReagentsConditionsYield
1Amines + Sulfonyl ChlorideRoom TemperatureModerate
2Purification (Chromatography)-High

Case Studies

  • Inhibition Studies :
    • A study conducted on the inhibitory effects of sulfonamide derivatives demonstrated that modifications to the phenyl ring significantly impacted their efficacy against viral enzymes. The presence of specific substituents enhanced binding affinity and stability .
  • Therapeutic Potential :
    • Clinical trials are ongoing to evaluate the effectiveness of sulfonamide derivatives in treating viral infections. Preliminary results indicate that compounds similar to this compound could serve as lead candidates for drug development targeting RNA viruses .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, as a potential pharmaceutical, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Features
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride C₁₂H₁₉ClN₂O₃S 306.81 Oxolan-2-ylmethyl, aminomethyl Sulfonamide, cyclic ether, amine Enhanced lipophilicity from oxolane
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 2-Aminoethyl, nitro Sulfonamide, nitro, amine Nitro group for redox activity
4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride C₁₀H₁₇ClN₂O₃S 280.78 2-Methoxyethyl, aminomethyl Sulfonamide, ether, amine Linear ether for solubility
N-(4-Aminonaphthalen-1-yl)benzenesulfonamide hydrochloride C₁₆H₁₅ClN₂O₂S 330.82 Naphthalene, benzene Sulfonamide, fused aromatic Extended aromatic system

Key Comparisons

Substituent Effects on Solubility and Bioavailability The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether, balancing lipophilicity and solubility. This contrasts with N-(2-methoxyethyl) analogs (e.g., C₁₀H₁₇ClN₂O₃S), where a linear ether chain improves aqueous solubility but may reduce membrane permeability . N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S) contains a nitro group, which could act as a prodrug motif (activated via reduction) but may also confer oxidative instability .

Aromatic vs.

Synthetic Accessibility

  • Synthesis of the target compound likely follows routes similar to other sulfonamide hydrochlorides, such as coupling sulfonyl chlorides with amines. However, the oxolane moiety may require specialized protecting groups, as seen in methods for tetrahydrofuran-containing analogs .

Research Findings and Implications

  • Pharmacological Potential: Sulfonamides are historically significant as carbonic anhydrase inhibitors and antibiotics. The oxolane substituent in the target compound may optimize binding to hydrophobic enzyme pockets while maintaining solubility, a strategy observed in kinase inhibitors .
  • Stability Concerns : Unlike nitro-substituted analogs (e.g., C₈H₁₂ClN₃O₄S), the absence of redox-sensitive groups in the target compound suggests greater metabolic stability .
  • Comparative Toxicity : The naphthalene-based sulfonamide (C₁₆H₁₅ClN₂O₂S) demonstrated instability in preliminary studies, possibly due to reactive intermediates, whereas the target compound’s simpler structure may mitigate this risk .

Biological Activity

4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C12H19ClN2O3SC_{12}H_{19}ClN_{2}O_{3}S and a molecular weight of 306.81 g/mol, is particularly noted for its applications in medicinal chemistry and pharmacology. The compound is characterized by its aminomethyl and oxolane functionalities, which may contribute to its diverse biological effects.

The biological activity of sulfonamides, including this compound, often involves inhibition of key enzymes and receptors in various biochemical pathways. For instance, sulfonamides can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and fluid secretion in the body. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Pharmacological Studies

Recent studies have explored the pharmacological potential of related sulfonamide compounds. For example, derivatives such as 4-(2-aminoethyl)-benzenesulfonamide have shown significant effects on coronary resistance and perfusion pressure in isolated rat heart models. These studies indicated that such compounds could modulate cardiovascular functions through calcium channel interactions .

Table 1: Biological Activities of Related Sulfonamide Compounds

Compound NameActivityIC50 (μM)Reference
This compoundPotential enzyme inhibitorTBDCurrent Study
4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistance20.21Figueroa-Valverde et al., 2024
4-sulfonamidophenyl hydrazinesSelective COX-2 inhibitionTBDEP0919546B1

Case Studies

In a recent study focusing on benzenesulfonamide derivatives, it was found that compounds similar to this compound exhibited inhibitory effects on various enzymes involved in metabolic pathways. The study utilized both experimental models and theoretical docking studies to assess interactions with target proteins .

Key Findings:

  • Cardiovascular Effects : The compound demonstrated potential in modulating perfusion pressure and coronary resistance.
  • Enzyme Inhibition : Related sulfonamides showed effective inhibition against human carbonic anhydrases with varying degrees of potency.
  • Docking Studies : Computational analyses indicated favorable binding interactions with target enzymes, suggesting a basis for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between the sulfonamide precursor and oxolan-2-ylmethylamine. Key steps include:

  • Sulfonylation : Reacting 4-(chloromethyl)benzenesulfonyl chloride with oxolan-2-ylmethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Adjust reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to improve yield (≥75% after recrystallization).

Q. How is the purity and structural identity of this compound validated in academic research?

  • Analytical workflow :

  • HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid, 70:30), flow rate 1 mL/min, UV detection at 255 nm .
  • NMR : Confirm structure via 1H^1H NMR (DMSO-d6): δ 7.8–7.6 (aromatic protons), δ 4.3–3.8 (oxolan methylene), δ 3.1 (aminomethyl CH2) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl content (e.g., Cl: ~9.8% w/w) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Storage protocol : Store as a crystalline solid at -20°C in amber vials under argon to prevent hygroscopic degradation. Stability studies (≥5 years) show <2% decomposition when protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental design :

  • Dose-response profiling : Test across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from cytotoxicity .
  • Mechanistic studies : Use siRNA knockdown or enzymatic assays (e.g., carbonic anhydrase inhibition) to confirm target engagement .
  • Data normalization : Include positive controls (e.g., acetazolamide for sulfonamide activity) and account for batch-to-batch variability via LC-MS purity checks .

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?

  • In silico tools :

  • EPI Suite : Estimate biodegradation half-life (e.g., 30–60 days) and bioaccumulation potential (log Kow: ~1.8) .
  • Molecular dynamics simulations : Model interactions with soil organic matter or aqueous solubility using Gaussian 09 with B3LYP/6-31G* basis set .
    • Validation : Compare predicted vs. experimental soil adsorption coefficients (e.g., batch equilibrium tests) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • SAR framework :

  • Core modifications : Synthesize analogs with substituted oxolan rings (e.g., 3-methyloxolan) or sulfonamide bioisosteres (e.g., triazoles) .
  • Assay selection : Prioritize high-throughput screening (HTS) for antimicrobial activity (MIC against S. aureus) and ADMET profiling (Caco-2 permeability, microsomal stability) .
  • Statistical analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What strategies mitigate interference from degradation products during HPLC analysis?

  • Chromatographic optimization :

  • Gradient elution : Start with 50% acetonitrile, increase to 90% over 20 minutes to separate degradation peaks .
  • Mass spectrometry coupling : Use LC-QTOF-MS to identify degradation fragments (e.g., m/z 185 [oxolan fragment]) and adjust column chemistry (e.g., phenyl-hexyl phase) .

Methodological Reference Tables

Parameter Analytical Method Conditions Reference
Purity validationHPLC-UVC18, 255 nm, 70:30 ACN/TFA
Structural confirmation1H^1H NMRDMSO-d6, 400 MHz
Stability monitoringAccelerated aging40°C/75% RH, 6 months
Environmental persistenceEPI SuiteBiodegradation probability model

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride

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